Product packaging for 5-Hydroxylysine phosphate(Cat. No.:CAS No. 32163-95-4)

5-Hydroxylysine phosphate

Cat. No.: B1677448
CAS No.: 32163-95-4
M. Wt: 242.17 g/mol
InChI Key: WLPXLNNUXMDSPG-AKGZTFGVSA-N
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Description

Contextualizing Post-Translational Modifications of Amino Acids

Post-translational modifications (PTMs) are covalent processing events that change the properties of a protein by proteolytic cleavage and by adding a modifying group to one or more amino acids. agriculturejournals.cz These modifications dramatically increase the functional diversity of the proteome. Common PTMs include the addition of functional groups, such as phosphate (B84403), acetate, and methyl groups, as well as the attachment of larger molecules like ubiquitin and sugars. agriculturejournals.czthermofisher.com These changes can alter a protein's structure, stability, localization, and interaction with other molecules. thermofisher.com

One such modification is hydroxylation, the addition of a hydroxyl group (-OH) to an amino acid. agriculturejournals.cz A notable example is the hydroxylation of lysine (B10760008) to form hydroxylysine. nih.govwikipedia.org This is a critical step in the biosynthesis of collagen, a major structural protein in connective tissues. ontosight.ai Further modifications can then occur on the newly formed hydroxyl group, including phosphorylation.

Overview of 5-Hydroxylysine (B44584) as a Precursor in Protein Modification Pathways

5-Hydroxylysine is an amino acid derivative formed from the post-translational modification of lysine residues within polypeptide chains. nih.govwikipedia.org This conversion is catalyzed by enzymes known as lysyl hydroxylases. ontosight.aihmdb.ca The presence of 5-hydroxylysine is most prominent in collagens, where it plays a crucial role in the formation and stabilization of the collagen triple helix. nih.govontosight.ai

The hydroxyl group of 5-hydroxylysine serves as a key attachment site for further modifications, primarily glycosylation. This involves the addition of galactose or glucosylgalactose moieties, which contribute to the structural integrity and resilience of collagen fibers. hmdb.canp-mrd.org Beyond its role in collagen, recent studies have identified 5-hydroxylysine modifications on a wider range of proteins, including histones, suggesting its involvement in epigenetic regulation and other cellular processes. rsc.orgrsc.org The free form of 5-hydroxylysine can be generated through the breakdown of proteins like collagen. hmdb.canp-mrd.org

Significance of Phosphorylated Amino Acids in Cellular Regulation

Phosphorylation, the addition of a phosphate group to an amino acid, is a fundamental and highly studied post-translational modification. thermofisher.com It is a reversible process mediated by enzymes called kinases, which add phosphate groups, and phosphatases, which remove them. thermofisher.com This dynamic "on-off" switch plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, growth, and apoptosis. thermofisher.commdpi.com

The addition of a negatively charged phosphate group can induce significant conformational changes in a protein, thereby altering its activity, its ability to interact with other proteins, or its subcellular localization. thermofisher.com While serine, threonine, and tyrosine are the most commonly phosphorylated amino acids in eukaryotes, phosphorylation can also occur on other, less common residues. thermofisher.comresearchgate.net

The phosphorylation of 5-hydroxylysine creates 5-hydroxylysine phosphate. This modification has been observed in biological systems, and a specific kinase, hydroxylysine kinase, has been identified that catalyzes this reaction. nih.govnih.govpnas.org This enzyme, also known as AGPHD1, utilizes GTP to phosphorylate 5-hydroxy-L-lysine. nih.govnih.gov The resulting 5-phosphohydroxy-L-lysine is then metabolized by another enzyme, AGXT2L2, which breaks it down into ammonia (B1221849), inorganic phosphate, and 2-aminoadipate semialdehyde. nih.govnih.gov This pathway suggests a role for this compound in amino acid catabolism.

Research Findings on this compound Metabolism

EnzymeGene NameFunctionSubstrateProduct(s)
Hydroxylysine KinaseAGPHD1Catalyzes the GTP-dependent phosphorylation of 5-hydroxy-L-lysine. nih.govnih.govuniprot.org5-Hydroxy-L-lysine, GTP5-phosphonooxy-L-lysine, GDP hmdb.cavulcanchem.com
5-phosphohydroxy-L-lysine phospholyaseAGXT2L2 / PHYKPLCatalyzes the breakdown of 5-phosphonooxy-L-lysine. nih.govnih.govvulcanchem.com(5R)-5-phosphonooxy-L-lysine, H₂O(S)-2-amino-6-oxohexanoate, Ammonia, Phosphate vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N2O6P B1677448 5-Hydroxylysine phosphate CAS No. 32163-95-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32163-95-4

Molecular Formula

C6H15N2O6P

Molecular Weight

242.17 g/mol

IUPAC Name

(2S)-2,6-diamino-5-phosphonooxyhexanoic acid

InChI

InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4?,5-/m0/s1

InChI Key

WLPXLNNUXMDSPG-AKGZTFGVSA-N

SMILES

C(CC(C(=O)O)N)C(CN)OP(=O)(O)O

Isomeric SMILES

C(CC(CN)OP(=O)(O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(C(=O)O)N)C(CN)OP(=O)(O)O

Appearance

Solid powder

Other CAS No.

32163-95-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

O-Phosphohydroxylysine;  5-Hydroxylysine phosphate; 

Origin of Product

United States

Biosynthesis and Enzymatic Generation of 5 Hydroxylysine Phosphate

Precursor Formation: Hydroxylation of Lysine (B10760008) Residues

The initial step in the generation of the precursor for 5-hydroxylysine (B44584) phosphate (B84403) is the hydroxylation of specific lysine residues within newly synthesized procollagen (B1174764) chains. This modification occurs in the lumen of the endoplasmic reticulum. news-medical.net

Role of Lysyl Hydroxylase (PLOD) Enzymes in Collagen Biosynthesis

The hydroxylation of lysine residues is catalyzed by a family of enzymes known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases, commonly referred to as lysyl hydroxylases (LHs) or PLOD enzymes. frontiersin.orgwikipedia.org In humans, there are three identified PLOD enzymes (PLOD1, PLOD2, and PLOD3), each encoded by a respective gene. frontiersin.orgwikipedia.org These enzymes are alpha-ketoglutarate-dependent hydroxylases that require Fe²⁺ and ascorbic acid (Vitamin C) as cofactors for their catalytic activity. wikipedia.orgfrontiersin.org

The primary function of PLOD enzymes is to introduce a hydroxyl group at the C5 position of lysine residues, converting them to 5-hydroxylysine (Hyl). frontiersin.org This hydroxylation typically occurs at lysine residues in the Y-position of the repeating Gly-X-Y amino acid sequence found in collagen. frontiersin.org The resulting hydroxylysine residues are critical for the formation of stable intermolecular cross-links that provide tensile strength and mechanical stability to collagen fibrils. frontiersin.orgnih.gov They also serve as attachment sites for carbohydrate units in the subsequent glycosylation steps of collagen maturation. frontiersin.orgnih.gov

The different PLOD isoforms exhibit some specificity in their function. For instance, PLOD1 and PLOD3 are primarily responsible for hydroxylating lysine residues within the triple-helical domain of collagen, while a splice variant of PLOD2, LH2b, hydroxylates lysine residues in the telopeptide regions. wikipedia.org Furthermore, PLOD3 possesses additional glycosyltransferase activity, specifically galactosyltransferase and glucosyltransferase functions. frontiersin.orgwikipedia.org

Stereochemical Considerations in 5-Hydroxylysine Formation

The enzymatic hydroxylation of L-lysine by PLOD enzymes is a stereospecific reaction. The resulting 5-hydroxylysine found in collagen predominantly exists as the (2S, 5R)-5-hydroxy-L-lysine stereoisomer. wikipedia.orgnih.gov The stereochemistry of the hydroxyl group at the C5 position is crucial for the subsequent enzymatic processes, including glycosylation and cross-linking, which are essential for the proper structure and function of collagen. researchgate.netresearchgate.net

While the (5R) stereoisomer is the most common form in collagen, the existence of other stereoisomers has been reported. wikipedia.org For example, the enzyme JMJD6 has been shown to be a lysyl hydroxylase that produces the (5S) stereoisomer through the modification of an RNA splicing factor. wikipedia.org Additionally, bacterial enzymes have been identified that can synthesize different isomers, such as (2S,5S)- and (2S,5R)-5-hydroxylysine. nih.gov The synthesis of various stereoisomers of 5-hydroxylysine can also be achieved through chemical methods, often utilizing chiral precursors. rsc.orgnih.govacs.org

Direct Phosphorylation of 5-Hydroxylysine

Following the breakdown of collagen, liberated 5-hydroxylysine can be phosphorylated to form 5-hydroxylysine phosphate. This reaction is a key step in the catabolic pathway of 5-hydroxylysine.

Molecular Identification and Enzymatic Activity of 5-Hydroxylysine Kinase (AGPHD1/HYKK)

The enzyme responsible for the direct phosphorylation of 5-hydroxylysine is 5-hydroxylysine kinase, which has been molecularly identified as the protein product of the AGPHD1 gene, also known as HYKK. uniprot.orggenecards.orgnih.gov This enzyme belongs to the aminoglycoside phosphotransferase family. nih.govprospecbio.com Recombinant human AGPHD1 has been shown to catalyze the phosphorylation of 5-hydroxy-L-lysine. nih.govnih.gov This enzymatic activity is crucial for the metabolic processing of 5-hydroxylysine derived from both dietary sources and the degradation of endogenous collagen. sinobiological.com

Guanosine Triphosphate (GTP) as a Phosphate Donor in Phosphorylation Reactions

A distinctive feature of 5-hydroxylysine kinase (AGPHD1/HYKK) is its preference for Guanosine Triphosphate (GTP) as the phosphate donor for the phosphorylation of 5-hydroxylysine. uniprot.orgnih.gov While the enzyme can also utilize Adenosine Triphosphate (ATP), its affinity for GTP is significantly higher. nih.gov The reaction catalyzed by AGPHD1/HYKK is the transfer of the gamma-phosphate group from GTP to the hydroxyl group of (5R)-5-hydroxy-L-lysine, yielding (5R)-5-phosphooxy-L-lysine and Guanosine Diphosphate (GDP). uniprot.orggenecards.org

Characterization of Substrate Specificity and Reaction Kinetics of 5-Hydroxylysine Kinase

Studies on recombinant human AGPHD1 have provided insights into its substrate specificity and reaction kinetics. The enzyme exhibits a high degree of specificity for its substrates.

The enzyme is also highly specific for its amino acid substrate. It preferentially phosphorylates the physiological (5R)-5-hydroxy-L-lysine isomer. nih.govsinobiological.com While it can phosphorylate other isomers of 5-hydroxy-dl-lysine, it does so at a lower rate. nih.gov Other hydroxy amino acids such as hydroxyproline, serine, and homoserine are not substrates for the enzyme. nih.gov The Km for (5R)-5-hydroxy-L-lysine is significantly lower when GTP is the phosphate donor compared to when ATP is used. uniprot.orgnih.gov

Catabolism and Degradative Pathways of 5 Hydroxylysine Phosphate

Enzymatic Dephosphorylation and Breakdown of 5-Hydroxylysine (B44584) Phosphate (B84403)

The central step in the catabolism of 5-hydroxylysine phosphate is its enzymatic cleavage. This reaction is not a simple hydrolysis but a more complex elimination reaction.

The enzyme responsible for the breakdown of 5-phosphohydroxy-L-lysine has been identified as 5-phosphohydroxy-L-lysine phospho-lyase, encoded by the gene AGXT2L2 (Alanine--glyoxylate aminotransferase 2-like 2), also known as PHYKPL. nih.govnih.govmapmygenome.innih.gov This enzyme was identified through studies on related putative pyridoxal-phosphate-dependent enzymes and their bacterial homologues. nih.govdrugbank.com Recombinant human AGXT2L2 was shown to specifically metabolize the phosphorylation product of 5-hydroxy-L-lysine. nih.govnih.gov

The enzyme AGXT2L2 catalyzes a phospho-lyase reaction, which involves the elimination of both a phosphate group and an ammonia (B1221849) group from the substrate. nih.govwikipedia.org This is distinct from the action of a simple phosphatase, which would only remove the phosphate group. The enzyme is predicted to be cytosolic, which differentiates its product, 2-aminoadipate semialdehyde (2-AASA), from the mitochondrial pool of 2-AASA generated during lysine (B10760008) degradation via the saccharopine pathway. nih.gov Mutations in the AGXT2L2 gene are associated with the metabolic disorder phosphohydroxylysinuria, characterized by a lack of phosphohydroxylysine phospholyase activity. nih.govnih.gov

The catalytic activity of AGXT2L2 is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. nih.govmapmygenome.insinobiological.comgenecards.org PLP is essential for the broad catalytic versatility of many enzymes involved in amino acid metabolism. unipr.it In the mechanism of AGXT2L2, PLP covalently binds to the substrate and acts as an electrophilic catalyst, which facilitates the stabilization of carbanionic intermediates necessary for the elimination reaction. unipr.itresearchgate.net This dependency places AGXT2L2 within the family of PLP-dependent enzymes, specifically the class-III aminotransferases, although it functions as a lyase rather than a transaminase. nih.govsinobiological.com

The enzymatic reaction catalyzed by AGXT2L2 on its substrate, (5R)-5-phosphohydroxy-L-lysine, yields three distinct products. nih.govwikipedia.org Detailed biochemical analyses have confirmed the stoichiometric formation of ammonia (NH₃), inorganic phosphate (Pi), and 2-aminoadipate semialdehyde (2-AASA). nih.govnih.govmapmygenome.insinobiological.com

This reaction is a key step in the pathway that channels the carbon skeleton of hydroxylysine, derived from collagen turnover, into the general amino acid degradation pathways. familiasga.com

Substrate Enzyme Cofactor Products
(5R)-5-phosphohydroxy-L-lysine5-phosphohydroxy-L-lysine phospho-lyase (AGXT2L2/PHYKPL)Pyridoxal Phosphate (PLP)Ammonia, Inorganic Phosphate, 2-Aminoadipate semialdehyde

Comparative Biochemical Analysis of Related Phosphoamino Acid Catabolism

Understanding the catabolism of this compound is enhanced by comparing its enzymatic pathway with that of other structurally similar phosphoamino acids.

A closely related enzyme, AGXT2L1 (also known as ETNPPL), provides a valuable comparison. nih.govsinobiological.com While AGXT2L2 and AGXT2L1 are related and both are PLP-dependent ammoniophospholyases, they exhibit strict substrate specificity. nih.govsinobiological.comsinobiological.com

Parallels:

Enzyme Family: Both AGXT2L1 and AGXT2L2 belong to the same family of aminotransferases acting on ω-amines and were the first ammoniophospholyases to be identified. nih.govdrugbank.com

Cofactor: Both enzymes require pyridoxal phosphate (PLP) for their catalytic activity. nih.govsinobiological.com

Reaction Type: Both catalyze an ammoniophospholyase reaction, eliminating ammonia and inorganic phosphate. nih.govnih.gov

Divergences:

Substrate Specificity: AGXT2L2 is specific for 5-phosphohydroxy-L-lysine and is inactive on phosphoethanolamine. nih.gov Conversely, AGXT2L1 specifically acts on O-phosphoethanolamine and does not metabolize 5-phosphohydroxy-L-lysine. nih.govsinobiological.com

Reaction Products: The aldehyde product differs due to the different substrates. AGXT2L2 produces 2-aminoadipate semialdehyde, while AGXT2L1 produces acetaldehyde. nih.govnih.gov

This strict substrate specificity highlights the precise molecular recognition mechanisms within this enzyme subfamily, allowing for the independent regulation of distinct metabolic pathways.

FeatureAGXT2L2 (PHYKPL) AGXT2L1 (ETNPPL)
Gene AGXT2L2AGXT2L1
Substrate 5-phosphohydroxy-L-lysineO-phosphoethanolamine
Products 2-aminoadipate semialdehyde, NH₃, PiAcetaldehyde, NH₃, Pi
Function Hydroxylysine CatabolismPhosphoethanolamine Catabolism

AGXT2L1 and AGXT2L2 are the first identified members of the ammoniophospholyase family. nih.govdrugbank.com The identification of these human enzymes was aided by comparative genomics and the study of bacterial homologues that showed 40-50% identity. nih.govnih.govdrugbank.com These bacterial counterparts often exist as bi- or tri-functional proteins fused with a kinase, suggesting a conserved functional linkage between phosphorylation and subsequent elimination. nih.gov

The PHYKPL gene is conserved across a range of species, including chimpanzee, Rhesus monkey, dog, cow, mouse, rat, chicken, and zebrafish, indicating its fundamental role in vertebrate metabolism. sinobiological.com Similarly, the ETNPPL gene is conserved in a wide array of organisms from vertebrates to insects and fungi. sinobiological.com This evolutionary conservation underscores the functional importance of these enzymes. nih.gov The ammoniophospholyases belong to the broader class-III pyridoxal-phosphate-dependent aminotransferase family, which is part of the even larger fold-type I structural group of PLP-dependent enzymes. researchgate.netuniprot.org The conservation within this superfamily points to a common ancestral mechanism for PLP-dependent catalysis, which has been adapted over evolutionary time to achieve high specificity for different substrates like 5-phosphohydroxy-L-lysine and phosphoethanolamine. nih.govbiorxiv.org

Biological Roles and Functional Implications of 5 Hydroxylysine Phosphorylation

Interplay with Collagen Post-Translational Modifications

Collagen undergoes a complex series of post-translational modifications (PTMs) that are critical for its structure and function. nih.gov These modifications include the hydroxylation of proline and lysine (B10760008) residues, followed by glycosylation of some hydroxylysine residues. nih.govportlandpress.com The discovery of 5-hydroxylysine (B44584) phosphorylation introduces a new dimension to this regulatory landscape. pnas.org

Research has demonstrated that hydroxylysine residues within collagen can indeed be phosphorylated. Studies using cultured calf aorta medial smooth muscle cells have shown the incorporation of ³²P-orthophosphate into the hydroxylysine residues of collagens associated with these cells. pnas.orgnih.gov The identity of the resulting compound, O⁵-Phosphohydroxylysine, was confirmed through chemical synthesis and various analytical techniques, including cation-exchange chromatography and thin-layer electrophoresis. nih.gov

Further experiments revealed that this phosphorylation occurs shortly after the initial hydroxylation of lysine residues, suggesting it is an early event in the processing and transport of collagen. pnas.org Preliminary evidence also points to the involvement of a specific protein kinase that transfers the phosphate (B84403) group from ATP to the hydroxylysine residues in collagenous substrates. pnas.orgnih.gov This kinase activity is distinct from the GTP-dependent kinase responsible for phosphorylating free hydroxylysine as part of its degradation pathway. pnas.org

Analytical Methods for Identifying Phosphohydroxylysine

TechniquePurposeReference
Cation-Exchange ChromatographySeparation and identification of phosphohydroxylysine from other phospho amino acids. nih.gov
Thin-Layer Electrophoresis (pH 1.9 and 3.5)Used in combination with chromatography for definitive identification. nih.gov
Thin-Layer ChromatographyFurther separation and characterization of phospho compounds. nih.gov
Radiolabeling (³²P and ³H)To trace the incorporation of phosphate and lysine into collagen, demonstrating stoichiometric relationships. pnas.orgnih.gov

While the precise functions of 5-hydroxylysine phosphorylation in collagen are still under investigation, its occurrence suggests important regulatory roles. pnas.org Post-translational modifications of collagen are essential for its biological functions, including fibrillogenesis and cross-linking. kau.edu.sa The hydroxylation of lysine itself is critical for stabilizing the collagen triple helix and for the formation of covalent intermolecular cross-links that give connective tissues their strength. nih.govkau.edu.sauniprot.org

The addition of a negatively charged phosphate group to the hydroxylysine side chain could introduce significant changes to the collagen molecule's properties. It is speculated that this modification may be important for the processing and transport of newly synthesized collagen molecules. pnas.org By altering the local charge and conformation, phosphorylation could influence how collagen chains interact with each other during the assembly of the triple helix, or how the procollagen (B1174764) molecule interacts with other proteins and enzymes within the cell. It could potentially affect the subsequent glycosylation of other hydroxylysine residues, a process known to be vital for collagen's function in the extracellular matrix. portlandpress.com

Broader Cellular and Metabolic Significance

Beyond its potential role in collagen biology, the phosphorylation of 5-hydroxylysine contributes to our understanding of non-canonical protein modifications and is directly relevant to certain inherited metabolic disorders.

Protein phosphorylation is a fundamental regulatory mechanism, traditionally thought to occur primarily on the hydroxyl groups of serine, threonine, and tyrosine residues in eukaryotic cells. uniprot.orgoup.com However, there is growing evidence for phosphorylation on other, "non-canonical," amino acids, including histidine, arginine, and lysine. researchgate.net

The phosphorylation of 5-hydroxylysine is particularly notable because it is a modification of an already modified amino acid. hmdb.cauomus.edu.iq 5-hydroxylysine itself is not one of the 20 canonical amino acids but is formed by the post-translational hydroxylation of lysine. nih.gov The discovery that this uncommon amino acid can be further phosphorylated expands the known repertoire of PTMs. pnas.org It highlights the complexity of the cellular phosphoproteome and suggests that a wider array of amino acid substrates than previously appreciated can be utilized in signaling and regulation, challenging researchers to develop new methods for their detection and study. researchgate.net

The metabolic pathway involving 5-hydroxylysine phosphate is central to two known inborn errors of metabolism. Molecular identification of the enzymes involved has clarified the basis of these disorders. nih.gov

5-Hydroxylysinuria : This condition is linked to a deficiency in the enzyme hydroxylysine kinase (HYKK) , also known as AGPHD1. nih.govuniprot.org This enzyme catalyzes the first step in the degradation of free 5-hydroxy-L-lysine, specifically its GTP-dependent phosphorylation to produce 5-phosphohydroxy-L-lysine. nih.govuniprot.org A defect in HYKK leads to an accumulation and increased urinary excretion of 5-hydroxylysine.

5-Phosphohydroxylysinuria : This disorder is associated with a deficiency in the enzyme 5-phosphohydroxy-L-lysine phospholyase , also known as AGXT2L2. nih.gov This pyridoxal-phosphate (PLP)-dependent enzyme acts on the product of the kinase reaction, breaking down 5-phosphohydroxy-L-lysine into ammonia (B1221849), inorganic phosphate, and 2-aminoadipate semialdehyde. nih.gov A mutation in the gene for this phospholyase results in the accumulation and excretion of 5-phosphohydroxylysine. nih.govdntb.gov.uadp.tech

Enzymes and Associated Metabolic Disorders

DisorderDeficient EnzymeEnzyme FunctionAccumulated MetaboliteReference
5-HydroxylysinuriaHydroxylysine kinase (HYKK / AGPHD1)Phosphorylates 5-hydroxy-L-lysine to 5-phosphohydroxy-L-lysine.5-Hydroxylysine nih.govuniprot.org
5-Phosphohydroxylysinuria5-Phosphohydroxy-L-lysine phospholyase (AGXT2L2)Breaks down 5-phosphohydroxy-L-lysine.5-Phosphohydroxylysine nih.govdntb.gov.ua

Predicting the functional impact of any post-translational modification is a significant challenge in proteomics. For 5-hydroxylysine phosphorylation, a theoretical framework would need to integrate multiple layers of information. Currently, computational tools exist to predict hydroxylation sites on lysine residues and, separately, to predict phosphorylation sites on canonical amino acids. kau.edu.saoup.complos.org

A predictive model for the consequences of 5-hydroxylysine phosphorylation would likely involve a multi-step approach:

Prediction of Hydroxylation Sites : Algorithms such as iHyd-PseAAC and iHyd-PseCp use sequence information, amino acid properties (AAindex), and position-specific scoring matrices (PSSM) to predict which lysine residues are likely to be hydroxylated. kau.edu.saplos.org

Prediction of Phosphorylation Potential : Existing phosphorylation prediction tools (e.g., NetPhos) are trained on known kinase-substrate relationships, primarily for Ser, Thr, and Tyr. oup.com A similar approach could be developed for hydroxylysine by identifying the kinase(s) responsible and determining their consensus sequence motifs.

Structural and Functional Context Analysis : Once a potential site for dual modification is identified, its functional consequence could be predicted by analyzing its location within the three-dimensional protein structure. For example, the addition of a bulky, negatively charged phosphate group could disrupt a protein-protein interaction domain, alter the local electrostatic surface to prevent or promote fibril assembly, or modulate enzyme activity. researchgate.net

Such a framework remains theoretical but provides a roadmap for future research to systematically investigate and anticipate the functional roles of this non-canonical modification.

Advanced Methodologies for Research on 5 Hydroxylysine Phosphate

Analytical Techniques for Comprehensive Characterization

The precise identification and quantification of 5-hydroxylysine (B44584) phosphate (B84403) in complex biological samples are crucial. Mass spectrometry-based methods are particularly powerful, offering high sensitivity and specificity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Detection and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of phosphorylated amino acids like 5-hydroxylysine phosphate. creative-proteomics.comcreative-proteomics.com This method separates the analyte from a complex mixture before its detection and quantification by the mass spectrometer.

For the analysis of polar compounds such as 5-hydroxylysine and its phosphorylated form, specific chromatographic strategies are employed. Hydrophilic Interaction Chromatography (HILIC) is often effective. Alternatively, reversed-phase (RP) chromatography can be used, sometimes requiring derivatization of the amino acid to enhance retention and separation. researchgate.net For instance, derivatization with N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) has been successfully used to separate hydroxylysine from other amino acids prior to MS analysis. researchgate.net

Once separated by HPLC, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that allows the molecule to be ionized intact. For quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. researchgate.net This approach is vital for accurately measuring low-abundance metabolites in intricate biological matrices like plasma, urine, or tissue extracts. creative-proteomics.comassaygenie.comlcms.cz

Table 1: Exemplary HPLC-MS Parameters for Amino Acid Analysis

ParameterDescriptionExample
Chromatography Separation technique based on polarity.Reversed-Phase (RP) or Hydrophilic Interaction (HILIC) researchgate.net
Column The stationary phase where separation occurs.C18 column for RP; Diol column for HILIC nih.govsigmaaldrich.com
Mobile Phase Solvents used to elute the analyte.Acetonitrile/water gradient with formic acid or ammonium (B1175870) formate (B1220265) nih.gov
Ionization Method to generate ions for MS analysis.Electrospray Ionization (ESI), positive mode researchgate.netnih.gov
Detection Mass spectrometry technique for quantification.Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust platform for metabolite analysis, including amino acids. creative-proteomics.comnih.gov A critical prerequisite for GC-MS analysis is the chemical derivatization of non-volatile analytes like this compound to make them volatile. sigmaaldrich.com

Common derivatization methods include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and alkylation. creative-proteomics.comsigmaaldrich.comnih.gov This two-step process, often involving methoxymation followed by silylation, converts polar functional groups (e.g., -OH, -NH2, -COOH, and phosphate) into more volatile silyl (B83357) ethers and esters. sigmaaldrich.comnih.gov

Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds are then ionized, typically by electron impact (EI), which generates a reproducible fragmentation pattern. This "fingerprint" is used for identification by comparing it to spectral libraries, while the peak area is used for quantification. researchgate.net GC-MS provides high chromatographic resolution and is a reliable method for quantitative analysis of amino acids in various biological samples. creative-proteomics.comresearchgate.net

Dynamic Nuclear Polarization Nuclear Magnetic Resonance (DNP NMR) for In Situ Detection in Biological Matrices

Dynamic Nuclear Polarization (DNP) is an advanced Nuclear Magnetic Resonance (NMR) technique that dramatically enhances the sensitivity of NMR spectroscopy, making it possible to detect low-concentration metabolites like this compound in situ within biological matrices, including intact cells. mdpi.comnih.govnih.gov Standard NMR is inherently insensitive, but DNP can increase signal strengths by several orders of magnitude. mdpi.comresearchgate.net

The DNP process involves transferring the high polarization of electron spins from a stable radical polarizing agent to the surrounding nuclear spins (e.g., ¹³C, ¹⁵N) at cryogenic temperatures. univ-nantes.fr The hyperpolarized sample is then rapidly dissolved and transferred to a liquid-state NMR spectrometer for detection. univ-nantes.fr This "dissolution DNP" approach allows for real-time tracking of metabolic pathways. researchgate.net By using isotopically labeled precursors (e.g., ¹³C-labeled lysine), researchers can follow their conversion into downstream metabolites like 5-hydroxylysine and its subsequent phosphorylated form, providing unique insights into metabolic fluxes within a living system. mdpi.comnih.gov This method is particularly valuable for studying cellular metabolism under physiological conditions without the need for extraction, which can alter metabolite levels. nih.gov

Molecular and Biochemical Assays

To study the function of enzymes that act on 5-hydroxylysine, such as hydroxylysine kinase, specific and quantifiable assays are essential. These assays, combined with protein expression systems, allow for detailed enzymatic characterization.

Radiochemical and Spectrophotometric Assays for Enzyme Activity Quantification

Enzyme activity for kinases is classically measured using either radiochemical or spectrophotometric assays.

Radiochemical Assays: This method is often considered the "gold standard" due to its directness and high sensitivity. nih.govresearchgate.netbellbrooklabs.com To quantify hydroxylysine kinase activity, the assay mixture includes the substrate (5-hydroxylysine), the enzyme source, and radiolabeled ATP, specifically [γ-³²P]ATP. nih.govharvard.edu The kinase transfers the radioactive γ-phosphate from ATP to the hydroxyl group of 5-hydroxylysine. harvard.edu The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, often by spotting the mixture onto a phosphocellulose paper (e.g., P81) that binds the phosphorylated product. researchgate.net The amount of radioactivity incorporated into the product is then quantified using a scintillation counter or phosphorimager, providing a direct measure of enzyme activity. nih.govharvard.edunih.gov

Spectrophotometric Assays: These assays are continuous, non-radioactive alternatives that are well-suited for kinetic studies. nih.gov A common approach is a coupled enzyme assay. nih.govworthington-biochem.comnih.gov The production of ADP by the kinase reaction is coupled to other enzymatic reactions that result in a change in absorbance. nih.gov For instance, the ADP produced can be used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Subsequently, lactate (B86563) dehydrogenase uses pyruvate to oxidize NADH to NAD+, which leads to a decrease in absorbance at 340 nm. nih.govworthington-biochem.comnih.gov This decrease is directly proportional to the kinase activity. Such an assay has been successfully used to measure the activity of recombinant human hydroxylysine kinase (AGPHD1). nih.gov

Table 2: Comparison of Enzyme Assay Methods for Hydroxylysine Kinase

FeatureRadiochemical AssaySpectrophotometric Coupled Assay
Principle Measures transfer of ³²P from [γ-³²P]ATP to substrate. nih.govharvard.eduLinks ADP production to NADH oxidation via coupling enzymes. nih.govnih.gov
Detection Scintillation counting or phosphorimaging of ³²P. researchgate.netharvard.eduChange in absorbance at 340 nm. nih.govworthington-biochem.com
Sensitivity Very high. researchgate.netbellbrooklabs.comHigh. nih.gov
Throughput Moderate; can be manual and time-consuming. nih.govHigh; suitable for plate readers. bmglabtech.com
Advantages Direct measurement, considered the "gold standard". researchgate.netContinuous, real-time kinetics, no radioactivity. nih.gov
Disadvantages Requires handling of radioactive materials. harvard.eduIndirect; potential for interference from coupling system components. nih.gov

Recombinant Expression and Purification Strategies for Enzymatic Studies

Detailed characterization of an enzyme like hydroxylysine kinase requires large quantities of pure protein. This is achieved through recombinant protein expression and purification. nih.govnih.gov The gene encoding the target enzyme, such as human hydroxylysine kinase (HYKK, also known as AGPHD1), is cloned into an expression vector. nih.govfishersci.co.uk This vector is then introduced into a host organism, typically Escherichia coli, which can be induced to produce large amounts of the recombinant protein. nih.govfishersci.co.uk

For purification, the recombinant protein is often engineered with an affinity tag, such as a polyhistidine-tag (His-tag). fishersci.co.uk After lysing the host cells, the cell extract is passed over a chromatography column containing a resin that specifically binds the tag (e.g., immobilized metal affinity chromatography [IMAC] for His-tagged proteins). fishersci.co.uk The bound protein is then eluted in a purified form. Further purification steps, such as size-exclusion chromatography, may be employed to achieve homogeneity. Research has successfully used this strategy to produce and purify recombinant human hydroxylysine kinase, enabling its molecular identification and detailed kinetic characterization. nih.govnih.gov The yield from such procedures can be substantial, providing 10–15 mg of pure protein from a one-liter bacterial culture. nih.gov

Targeted Gene Editing Technologies (e.g., CRISPR/Cas9) for Functional Enzyme Identification

Targeted genome editing technologies, most notably the CRISPR/Cas9 system, have revolutionized functional genomics by allowing for the precise inactivation of specific genes. frontiersin.org This approach is invaluable for identifying the enzymes involved in the metabolic pathway of this compound. The core principle involves creating a double-strand break at a specific genomic locus, which, when repaired by the cell's error-prone non-homologous end joining (NHEJ) pathway, results in insertions or deletions that disrupt the gene's function. frontiersin.orgneb.com

By systematically knocking out candidate genes suspected of encoding kinases that phosphorylate 5-hydroxylysine or the hydroxylases that create it, researchers can observe the direct impact on the levels of 5-hydroxylysine and its phosphorylated form. For instance, the molecular identification of AGPHD1 as 5-hydroxy-L-lysine kinase and AGXT2L2 as 5-phosphohydroxy-L-lysine phospholyase provides specific targets for functional validation using CRISPR/Cas9. nih.gov A knockout of the gene encoding AGPHD1 would be expected to lead to an accumulation of 5-hydroxylysine and a depletion of this compound, confirming its kinase function in a cellular context.

A recent study successfully used a CRISPR/Cas9 gene deletion approach to identify procollagen-lysine 2-oxoglutarate 5-dioxygenases as the enzymes responsible for 5R-hydroxylysine modification on therapeutic monoclonal antibodies produced in Chinese hamster ovary (CHO) cells. frontiersin.org This demonstrates the power of this technology in definitively linking a specific gene to a hydroxylation event.

The general workflow for using CRISPR/Cas9 to identify an enzyme in the this compound pathway is as follows:

Candidate Gene Selection: Based on bioinformatics, homology to known enzymes, or previous biochemical data, a list of potential candidate genes is compiled. For this compound, this would include putative kinases and hydroxylases.

sgRNA Design and Cloning: Single guide RNAs (sgRNAs) are designed to target specific exons of the candidate genes to ensure a functional knockout. frontiersin.org

Cell Transfection and Selection: The CRISPR/Cas9 components (Cas9 nuclease and the specific sgRNA) are introduced into a suitable cell line.

Verification of Knockout: The targeted genomic locus is sequenced to confirm the presence of disruptive mutations, and western blotting or qPCR can be used to confirm the absence of the protein.

Metabolite or PTM Analysis: Quantitative mass spectrometry is performed on lysates from both wild-type and knockout cells to measure the levels of 5-hydroxylysine and this compound. A significant change in the abundance of these molecules in the knockout cells provides strong evidence for the function of the disrupted gene.

Table 1: Illustrative CRISPR/Cas9 Targeting Strategy for Enzyme Identification

Target Gene (Hypothetical) Gene Function Hypothesis Predicted Outcome of Knockout Method of Analysis Functional Confirmation
AGPHD1 5-Hydroxylysine Kinase Decrease in this compound; increase in 5-hydroxylysine. LC-MS/MS Confirms role in phosphorylating 5-hydroxylysine.
PLOD1/2/3 Procollagen-Lysine, 2-Oxoglutarate 5-Dioxygenase Absence of 5-hydroxylysine and this compound on collagen and other substrates. Proteomics, LC-MS/MS Confirms role in initial lysine (B10760008) hydroxylation.

Chemical Proteomics Workflows for Global Profiling of Modified Substrates

Chemical proteomics provides a powerful set of tools for the system-wide identification and quantification of post-translationally modified proteins. nih.gov For a modification like 5-hydroxylysine and its phosphorylated derivative, which may be of low abundance, enrichment prior to mass spectrometry analysis is critical. rsc.org

An efficient chemical proteomic workflow has been developed for the specific profiling of endogenous 5-hydroxylysine (5-Hyl) substrates. rsc.org This strategy is based on highly selective periodate (B1199274) chemistry. The workflow is as follows:

Protein Extraction and Digestion: Proteins are extracted from cell or tissue lysates and digested into smaller peptides using a protease like trypsin. acs.org

Selective Oxidation: The vicinal diol group present in 5-hydroxylysine (but not in other proteinogenic amino acids) is selectively oxidized by sodium periodate (NaIO₄). This reaction cleaves the carbon-carbon bond, generating two aldehyde groups.

Biotinylation/Affinity Tagging: The newly formed aldehyde groups are then chemically ligated to an affinity tag, such as a biotin-containing probe, via hydrazide or aminooxy chemistry.

Enrichment of Modified Peptides: The biotin-tagged peptides are captured and enriched using streptavidin-coated beads, effectively separating them from the vast excess of unmodified peptides.

LC-MS/MS Analysis: The enriched peptides are eluted from the beads and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.com The mass spectrometer sequences the peptides and identifies the exact site of the original 5-hydroxylysine modification.

Using this methodology, one study confidently identified over 1,600 5-Hyl sites on 630 different proteins in human 293T cells. rsc.org This research revealed that the modification is significant in protein structure, transcription, and chromatin regulation. rsc.org Notably, histones, particularly H2B and H1, were identified as major targets of this epigenetic mark. rsc.orgresearchgate.net Further quantitative proteomic analysis using this workflow identified specific substrate proteins for the enzyme Jumonji-domain containing protein 6 (JMJD6), linking this hydroxylase to distinct cellular pathways. rsc.org

Table 2: Chemical Proteomics Workflow for 5-Hydroxylysine Profiling

Step Description Purpose Key Reagent/Instrument
1. Lysis & Digestion Cellular proteins are extracted and enzymatically cleaved into peptides. Generate peptides suitable for mass spectrometry analysis. Trypsin
2. Selective Oxidation The vicinal diol of 5-hydroxylysine is oxidized to form aldehydes. Create unique chemical handles on modified peptides. Sodium Periodate (NaIO₄)
3. Affinity Tagging Aldehyde-containing peptides are labeled with a biotin (B1667282) probe. Enable subsequent enrichment of the modified peptides. Biotin hydrazide
4. Enrichment Biotin-labeled peptides are captured from the complex mixture. Isolate low-abundance modified peptides for sensitive detection. Streptavidin beads

| 5. Mass Spectrometry | Enriched peptides are identified and sequenced. | Identify the modified proteins and pinpoint the exact modification sites. | LC-MS/MS (e.g., Orbitrap) |

This global profiling approach provides a comprehensive snapshot of the "5-hydroxylysyl-proteome," offering crucial insights into the diverse functional roles of this post-translational modification across the entire proteome.

Future Directions and Emerging Research Avenues for 5 Hydroxylysine Phosphate

Discovery and Characterization of Novel Enzymes Involved in 5-Hydroxylysine (B44584) Phosphate (B84403) Homeostasis

The core pathway for 5-hydroxylysine phosphate metabolism in vertebrates involves two key enzymes: 5-hydroxylysine kinase (AGPHD1) and 5-phosphohydroxy-L-lysine phospholyase (AGXT2L2). nih.govdrugbank.com AGPHD1 catalyzes the GTP-dependent phosphorylation of 5-hydroxy-L-lysine to produce 5-phosphohydroxy-L-lysine. nih.govdrugbank.com Subsequently, AGXT2L2, a pyridoxal-phosphate dependent enzyme, breaks down 5-phosphohydroxy-L-lysine into ammonia (B1221849), inorganic phosphate, and 2-aminoadipate semialdehyde. nih.govdrugbank.com

However, the complete picture of this compound homeostasis is likely more complex. Future research will focus on identifying and characterizing novel enzymes that may play a role in its synthesis, degradation, or transport. The existence of bacterial homologues of AGXT2L1 and AGXT2L2 that form bi- or tri-functional proteins with a kinase suggests the possibility of alternative or accessory enzymes in this pathway, even in vertebrates. nih.govdrugbank.com

Key Research Questions:

Are there other kinases or phosphatases that can act on 5-hydroxylysine or this compound?

Do specific transport proteins mediate the movement of 5-hydroxylysine and its phosphorylated form across cellular and organellar membranes?

Could there be alternative metabolic fates for this compound beyond its breakdown by AGXT2L2?

Potential Research Approaches:

Proteomic and Genetic Screens: High-throughput screening of cell lysates or genetic knockout libraries for altered levels of this compound could identify new enzymatic players.

Activity-Based Probes: The development of chemical probes that specifically label enzymes binding to 5-hydroxylysine or its phosphorylated form could facilitate their identification and isolation.

Bioinformatic Analyses: Searching for proteins with sequence or structural homology to known kinases, phosphatases, and aminotransferases could reveal new candidates for investigation. nih.gov

Detailed Elucidation of Regulatory Networks Controlling 5-Hydroxylysine Phosphorylation and Dephosphorylation

The regulation of this compound levels is critical, as evidenced by the neurological abnormalities observed in individuals with deficiencies in the enzymes of this pathway. nih.gov Understanding the intricate networks that control the phosphorylation and dephosphorylation of 5-hydroxylysine is a key area for future investigation. This includes identifying the factors that influence the activity of AGPHD1 and AGXT2L2, as well as any undiscovered regulatory enzymes.

Research has shown that AGPHD1 has a much higher affinity for GTP than for ATP, suggesting that the cellular GTP/ATP ratio could be a key regulator of 5-hydroxylysine phosphorylation. nih.gov Furthermore, the activity of the related enzyme AGXT2L1, which acts on phosphoethanolamine, has been linked to schizophrenia and bipolar disorders, hinting at the potential for complex regulatory mechanisms and neurological implications for the this compound pathway as well. drugbank.comnih.gov

Key Research Questions:

What are the allosteric regulators and post-translational modifications that control the activity of AGPHD1 and AGXT2L2?

How is the expression of the genes encoding these enzymes regulated at the transcriptional and translational levels?

Do signaling pathways, such as those involving protein kinases and phosphatases, impinge on the this compound pathway? frontiersin.org

Potential Research Approaches:

Kinetic and Structural Studies: Detailed enzymatic assays and determination of the three-dimensional structures of AGPHD1 and AGXT2L2 will provide insights into their catalytic mechanisms and potential regulatory sites. nih.gov

Cell-Based Assays: Investigating how various cellular stimuli and signaling molecules affect the levels of this compound in cultured cells can uncover regulatory inputs.

Interactomics: Identifying proteins that interact with AGPHD1 and AGXT2L2 can reveal upstream regulators and downstream effectors.

Exploration of Undiscovered Biological Functions and Cellular Pathways

While the primary known function of the this compound pathway is the catabolism of a collagen breakdown product, the presence of 5-phosphohydroxy-L-lysine as a normal constituent in the adult brain suggests it may have additional, undiscovered biological roles. nih.gov Accumulation of this compound due to enzyme deficiencies can have detrimental effects on the nervous system, further pointing to its potential physiological significance. nih.gov

Future research will aim to uncover these unknown functions and the cellular pathways in which this compound participates. Given that phosphorylation is a widespread mechanism for regulating protein activity and signaling, it is plausible that this compound itself could act as a signaling molecule or have other regulatory functions. researchgate.net

Key Research Questions:

Does this compound have signaling roles in the brain or other tissues?

Are there proteins that specifically bind to this compound and mediate its downstream effects?

Does the this compound pathway intersect with other metabolic or signaling pathways in unexpected ways?

Potential Research Approaches:

Metabolomic Profiling: Comprehensive analysis of metabolites in different tissues and under various physiological conditions could reveal correlations between this compound levels and other cellular processes.

Chemical Biology Approaches: Synthesizing non-hydrolyzable analogs of this compound could help to trap its binding partners and elucidate its functions.

Phenotypic Screening: Examining the effects of modulating this compound levels in cellular or animal models could uncover novel physiological roles.

In-depth Comparative Biochemistry and Evolutionary Analysis across Diverse Organisms

The identification of homologues of the key enzymes in the this compound pathway in bacteria suggests an ancient evolutionary origin for this metabolic route. nih.govdrugbank.com Comparative biochemical and evolutionary analyses across a wide range of organisms will provide valuable insights into the conservation and diversification of this pathway.

For instance, some bacteria possess bifunctional or trifunctional proteins that combine a kinase homologous to AGPHD1 with an aminotransferase homologous to AGXT2L1/2. nih.govdrugbank.com Studying these fused enzymes could offer clues about the functional and physical coupling of the phosphorylation and subsequent breakdown steps. Furthermore, examining the presence and characteristics of this pathway in different species can shed light on its physiological importance in various biological contexts.

Key Research Questions:

How has the this compound pathway evolved from bacteria to vertebrates?

What are the functional differences between the enzymes of this pathway in different organisms?

Does the presence or absence of this pathway in certain species correlate with specific physiological traits or environmental adaptations?

Potential Research Approaches:

Q & A

Q. What methodologies are recommended for detecting and quantifying 5-hydroxylysine phosphate in collagenous tissues?

To analyze this compound in collagen, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used. Key steps include:

  • Sample preparation : Hydrolyze collagen using 6M HCl at 110°C for 24 hours to release amino acids.
  • Derivatization : Use AccQ-Tag or similar reagents to enhance detection sensitivity .
  • Quantitative analysis : Employ external calibration curves with synthetic this compound standards or isotope-labeled internal standards (e.g., ¹³C-lysine) to correct for matrix effects .
  • Validation : Ensure intra- and inter-day precision (CV < 10%) and recovery rates (85–115%) for reproducibility.

Q. How does this compound contribute to collagen stability, and what experimental approaches validate its role?

this compound stabilizes collagen triple helices by forming hydrogen bonds and covalent cross-links. Key experimental approaches include:

  • Thermal denaturation assays : Use differential scanning calorimetry (DSC) to measure melting temperatures (Tm) of collagen with/without this compound modifications. A higher Tm indicates enhanced stability .
  • Enzymatic inhibition studies : Treat collagen with lysyl hydroxylase inhibitors (e.g., minoxidil) and compare mechanical properties (e.g., tensile strength) via atomic force microscopy (AFM) .
  • Structural analysis : Employ X-ray crystallography or cryo-EM to resolve hydroxylation sites in collagen fibrils .

Q. What are the best practices for phosphate analysis in this compound studies to minimize methodological errors?

  • Spectrophotometric assays : Use the molybdenum-blue method with ascorbic acid reduction. Key steps:
    • Prepare standard curves with KH₂PO₄ (0–5 µM) and measure absorbance at 880 nm.
    • Include blanks and triplicates to correct for background interference .
  • Chromatographic separation : Pre-concentrate samples via solid-phase extraction (SPE) to avoid matrix interference in LC-MS .
  • Error mitigation : Calculate 95% confidence intervals for replicate measurements and exclude outliers via Grubbs’ test (α = 0.05) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on phosphate content in 5-hydroxylysine-modified proteins across different analytical platforms?

Discrepancies often arise from:

  • Sample preparation : Filtration steps (e.g., 0.22 µm filters) may release particulate-bound phosphate, inflating soluble phosphate measurements .
  • Detection limits : LC-MS/MS (sensitivity ~1 nM) may detect trace phosphate missed by spectrophotometry (limit ~10 nM) .
  • Standardization : Use NIST-traceable standards and cross-validate results with orthogonal methods (e.g., ³¹P NMR for phosphate speciation) .

Q. What experimental designs are optimal for studying the dynamics of this compound in post-translational regulation?

  • Pulse-chase labeling : Incubate cells with ¹⁵N-lysine and track hydroxylation kinetics via LC-MS/MS over time .
  • Knockout models : Use CRISPR-Cas9 to disrupt lysyl hydroxylase genes (e.g., PLOD1) and quantify collagen defects via tensile testing and hydroxyproline/hydroxylysine ratios .
  • Multi-omics integration : Combine proteomics (hydroxylation sites) with transcriptomics (enzyme expression) to map regulatory networks .

Q. How do researchers address challenges in distinguishing this compound from other phosphorylated amino acids in complex biological matrices?

  • Selective derivatization : Use propionic anhydride to block primary amines, leaving phosphate groups accessible for β-elimination/Michael addition tagging .
  • Ion mobility spectrometry (IMS) : Resolve isobaric phosphorylated species (e.g., this compound vs. phosphoserine) via collision cross-section (CCS) differences .
  • Enzymatic digestion : Treat samples with alkaline phosphatase and compare pre/post-digestion LC-MS profiles to confirm phosphate-specific signals .

Methodological Pitfalls and Solutions

Q. Why do phosphate concentration estimates vary between Rigler bioassays and steady-state models in collagen studies?

  • Rigler assay limitations : This method measures bioavailable phosphate but lacks resolution for tightly bound forms (e.g., collagen-associated phosphate).
  • Model adjustments : Incorporate dissociation constants (Kd) for collagen-phosphate interactions and validate via isothermal titration calorimetry (ITC) .

Q. How can researchers improve reproducibility in this compound quantification across labs?

  • Interlaboratory studies : Share reference materials (e.g., synthetic collagen peptides with defined hydroxylation) via consortia like the NIH Collagen Standardization Program .
  • Metadata reporting : Document hydrolysis conditions (time, temperature), instrument parameters (e.g., LC gradient), and statistical thresholds (e.g., p-value for outlier rejection) in detail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.